molecular formula C24H32O8 B12321085 Estradiol 3-Glucuronide

Estradiol 3-Glucuronide

Cat. No.: B12321085
M. Wt: 448.5 g/mol
InChI Key: MUOHJTRCBBDUOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Estradiol (B170435) Conjugation Pathways

The metabolism of estradiol involves several pathways designed to convert the potent, lipid-soluble hormone into more water-soluble forms that can be easily eliminated from the body. nih.govnews-medical.net This deactivation process primarily takes place in the liver and involves two main types of conjugation reactions: sulfation and glucuronidation. news-medical.netwikipedia.org

Sulfation: In this pathway, a sulfonate group is added to the estradiol molecule, forming estradiol sulfate. This reaction is catalyzed by sulfotransferase enzymes. pharmgkb.orgbio-rad.com

Glucuronidation: This pathway involves the enzymatic attachment of glucuronic acid to estradiol, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). ontosight.aiwikipedia.org This process results in the formation of estradiol glucuronides, such as estradiol 3-glucuronide and estradiol 17β-glucuronide. wikipedia.org

In addition to these primary conjugation pathways, estradiol can also undergo hydroxylation to form catechol estrogens, which can then be further metabolized. wikipedia.orgpharmgkb.org The resulting conjugated forms of estradiol, including E2-3G, are more water-soluble and can be excreted from the body through urine and bile. ontosight.aiwikipedia.org Some of these conjugated forms can be reabsorbed from the intestinal tract after hydrolysis, a process known as enterohepatic circulation, which helps maintain estradiol levels in the body. wikipedia.org

The following table provides a simplified overview of the primary conjugation pathways for estradiol:

Conjugation PathwayEnzyme FamilyResulting Conjugate (Example)Primary Function
GlucuronidationUDP-glucuronosyltransferases (UGTs)This compoundIncrease water solubility for excretion ontosight.ainih.gov
SulfationSulfotransferases (SULTs)Estradiol sulfateIncrease water solubility for excretion pharmgkb.org

Significance of Glucuronidation in Steroid Hormone Metabolism

Glucuronidation is a major and generally irreversible process in the metabolism of steroid hormones, playing a critical role in regulating their biological activity and facilitating their elimination. cas.cznih.gov This process involves the transfer of a glucuronyl group from uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) to a steroid hormone, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. cas.czresearchgate.net This conjugation significantly increases the water solubility of the steroid, making it easier to excrete in bile and urine. nih.govresearchgate.net

The UGT enzymes are primarily located in the endoplasmic reticulum of liver cells, but are also found in other tissues that metabolize steroids, such as the prostate, mammary gland, and ovary. cas.czresearchgate.netnih.gov The UGT2B subfamily of enzymes is particularly important for the glucuronidation of steroids. nih.gov By converting biologically active steroids into inactive, water-soluble glucuronides, this process helps to maintain a balance between active and inactive hormone levels in the body. cas.cz The levels of specific steroid glucuronides in the blood can also serve as indicators of hormonal imbalances or genetic variations in steroid metabolism. nih.gov

The table below summarizes key aspects of glucuronidation in steroid hormone metabolism:

FeatureDescription
Enzymes UDP-glucuronosyltransferases (UGTs), particularly the UGT2B subfamily nih.govresearchgate.net
Location Primarily the liver, but also in other steroid-metabolizing tissues cas.cznih.gov
Function Inactivation of steroid hormones and increased water solubility for excretion nih.govresearchgate.net
Significance Regulates the balance of active hormones and facilitates their removal from the body cas.cz

Properties

IUPAC Name

3,4,5-trihydroxy-6-[(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O8/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOHJTRCBBDUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Enzymatic Formation of Estradiol 3 Glucuronide

Precursors and Substrates in Glucuronidation

The biosynthesis of estradiol (B170435) 3-glucuronide is a conjugation reaction that requires two primary molecules:

Estradiol : This is the substrate to which the glucuronic acid is attached. Specifically, the hydroxyl group at the C3 position of the estradiol molecule is the site of conjugation for the formation of estradiol 3-glucuronide.

Uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) : This is the activated form of glucuronic acid that serves as the donor of the glucuronyl group. The enzyme UDP-glucuronosyltransferase catalyzes the transfer of glucuronic acid from UDPGA to estradiol.

Uridine Diphosphate Glucuronosyltransferase (UGT) Isoforms Catalyzing Estradiol 3-Glucuronidation

The glucuronidation of estradiol is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes are located in the endoplasmic reticulum of various tissues. nih.gov Several UGT isoforms have been identified to be involved in the formation of this compound, with varying efficiencies and specificities.

Human UGT1A1

Human UGT1A1 is a key enzyme in the glucuronidation of estradiol. nih.gov It is predominantly expressed in the liver and is recognized for its high specificity in catalyzing the formation of this compound. nih.govoup.com In fact, UGT1A1 is considered the primary enzyme responsible for estradiol 3-glucuronidation in the human liver. nih.govoup.com Studies have shown that a deficiency in UGT1A1, as seen in Crigler-Najjar syndrome, leads to a significant reduction in the hepatic glucuronidation of estradiol. aacrjournals.org The enzymatic activity of UGT1A1 towards estradiol follows atypical, homotropic activation kinetics, meaning the substrate itself can increase the enzyme's activity. oup.comnih.gov

Human UGT1A3, UGT1A8, UGT1A10, UGT2A1, UGT2A2

While UGT1A1 is the main hepatic enzyme, other UGT isoforms also contribute to the formation of this compound, particularly in extrahepatic tissues. nih.gov

UGT1A3 : This isoform, also present in the liver, demonstrates activity towards the 3-hydroxyl position of estradiol, although it is considered to have a lesser role than UGT1A1 in hepatic estradiol 3-glucuronidation. nih.govcohlife.org

UGT1A8 and UGT1A10 : These are extrahepatic isoforms, with UGT1A8 being found in the intestine and UGT1A10 being the most active human UGT in the glucuronidation of the enantiomer of 17β-estradiol at the 3-OH position. oup.comnih.gov Both UGT1A8 and UGT1A10 show a preference for the 3-OH position of estradiol. nih.gov

UGT2A1 and UGT2A2 : These isoforms have been shown to glucuronidate β-estradiol at both the 3-OH and 17-OH positions. nih.gov

Species-Specific Differences in UGT Activity

Significant species-specific differences exist in the UGT-mediated glucuronidation of estradiol. These variations are important considerations when extrapolating data from animal models to humans. For instance, studies comparing liver microsomes from different species have revealed distinct kinetic profiles for estradiol 3-glucuronidation.

In a study comparing mice and rats, the kinetics of estradiol 3-O-glucuronidation in duodenal microsomes differed, with the data in mice fitting the Hill equation and in rats following the Michaelis-Menten equation. nih.gov Furthermore, the maximal clearance (CLmax) value for estradiol 3-O-glucuronidation in the liver was found to be lower in mice compared to rats. nih.govdoi.org Another study comparing rats, dogs, and humans found that rat and human liver microsomes showed similar homotropic activation kinetics for estradiol 3-glucuronidation, whereas dog liver microsomes exhibited Michaelis-Menten kinetics. nih.gov

Tissue-Specific Glucuronidation of Estradiol to this compound

The formation of this compound is not limited to a single organ and occurs in various tissues, with the liver being the primary site.

Extrahepatic Glucuronidation: Brain, Small Intestine, Kidney

While the liver is the primary site for the glucuronidation of estradiol, this metabolic process also occurs in several extrahepatic tissues, including the brain, small intestine, and kidney. jst.go.jp The expression of various UDP-glucuronosyltransferase (UGT) enzymes in these tissues allows for localized conjugation and modulation of estradiol activity.

Several UGT isoforms capable of glucuronidating estrogens are found in these extrahepatic sites. oup.com For instance, UGT1A8 is notably expressed in intestinal tissues. oup.comoup.com The small intestine also expresses UGT1A10. jst.go.jpoup.com In the kidney, UGT1A9 is expressed. oup.com The UGT2B enzymes, which are known to be involved in steroid metabolism, are also found in extrahepatic tissues like the kidney. oup.com This tissue-specific expression of UGTs suggests a significant role for extrahepatic glucuronidation in the first-pass metabolism and local detoxification of estradiol. jst.go.jpoup.com

Kinetic Characterization of Estradiol 3-Glucuronidation

The enzymatic formation of this compound exhibits distinct kinetic properties, primarily driven by the characteristics of the UGT1A1 enzyme and the availability of the necessary cofactor.

Homotropic and Sigmoidal Kinetics of UGT1A1

The glucuronidation of estradiol at the 3-position, which is predominantly catalyzed by the UGT1A1 isoform, does not follow traditional Michaelis-Menten kinetics. oup.com Instead, it displays atypical, sigmoidal kinetics, a characteristic of autoactivation or homotropic cooperativity. nih.govnih.gov This sigmoidal profile suggests that the binding of one estradiol molecule to the UGT1A1 enzyme enhances the binding of subsequent estradiol molecules. nih.gov

This cooperative binding mechanism is supported by kinetic data where the Hill coefficient (n) is greater than 1. oup.comresearchgate.net A widely accepted model for this phenomenon involves the presence of two or more substrate-binding sites within the UGT1A1 active site. nih.gov The binding of the first substrate molecule induces a conformational change in the enzyme, which increases its affinity for the next substrate molecule.

Kinetic studies using both human liver microsomes and recombinant UGT1A1 have characterized these parameters. The resulting kinetic profile is better described by the Hill equation rather than the Michaelis-Menten equation. oup.comnih.gov

Table 1: Kinetic Parameters for Estradiol 3-Glucuronidation by UGT1A1
Enzyme SourceVmax (pmol/min/mg protein)S50 / K0.5 (µM)Hill Coefficient (n)Reference
Human Liver Microsomes975 ± 25.421.0 ± 3.71.7 ± 0.20 oup.com
Recombinant UGT1A1 (HEK293 cells)115.01 ± 1.7215.2 ± 0.411.9 ± 0.07 researchgate.net

Influence of Cofactor Availability (UDPGA)

Glucuronidation is a bisubstrate reaction that depends on both the aglycone substrate (estradiol) and the sugar donor, Uridine diphosphate glucuronic acid (UDPGA). nih.govnih.gov The UGT enzyme catalyzes the transfer of the glucuronic acid moiety from UDPGA to the estradiol molecule. nih.gov Consequently, the rate of this compound formation is dependent on the concentrations of both estradiol and UDPGA.

Metabolism and Biotransformation of Estradiol 3 Glucuronide

Deconjugation Mechanisms

Deconjugation is a pivotal step in the metabolism of estradiol (B170435) 3-glucuronide, converting the inactive, water-soluble form back into its biologically active state. This process is primarily facilitated by the enzymatic activity of β-glucuronidases.

β-Glucuronidase (GUS) enzymes are glycosyl hydrolases that catalyze the cleavage of the glucuronic acid moiety from estrogen glucuronides. nih.gov This enzymatic action effectively reverses the phase II metabolic process of glucuronidation, which initially renders estrogens inactive and facilitates their excretion. wikipedia.orgzrtlab.com Tissues that express β-glucuronidase, such as the mammary gland, can deconjugate estrogen glucuronides, thereby converting them back into their corresponding free estrogens and restoring their estrogenic activity. wikipedia.orgwikipedia.org

The gut microbiome, collectively known as the estrobolome, plays a crucial role in estrogen metabolism through the production of β-glucuronidase enzymes. nih.govvibrant-wellness.comnoaa.gov These bacterial GUS enzymes, present in the gastrointestinal tract, can deconjugate estrogen glucuronides that are excreted into the gut via bile. nih.govfrontiersin.org This reactivation allows the liberated, active estrogens to be reabsorbed into the bloodstream through enterohepatic circulation, thereby influencing systemic estrogen levels. nih.govzrtlab.comvibrant-wellness.com An estrobolome enriched with β-glucuronidase-producing bacteria may lead to increased reabsorption of free estrogens. nih.gov

Research has identified specific human gut microbial GUS enzymes capable of reactivating estrogen glucuronides. nih.govnoaa.govresearchgate.net In one study, 35 different human gut microbial GUS enzymes were analyzed for their ability to deconjugate estrone-3-glucuronide and estradiol-17-glucuronide. nih.govnoaa.govresearchgate.net The findings revealed that certain members belonging to the Loop 1, mini-Loop 1, and FMN-binding classes of gut microbial GUS enzymes are capable of reactivating these estrogens from their inactive glucuronide forms. nih.govnoaa.govresearchgate.net For instance, out of the 35 enzymes tested, 17 demonstrated the ability to cleave the glucuronide from estrone-3-glucuronide. nih.gov Notably, GUS enzymes from Firmicutes, such as those from the Ruminococcaceae family (e.g., Faecalibacterium prausnitzii and Ruminococcus gnavus), have been shown to possess estrogen-reactivating capabilities. nih.gov

Identified Estrogen-Deconjugating Gut Microbial GUS Enzyme Classes

Enzyme ClassEstrogen Deconjugation ActivityExample Microbe
Loop 1ActiveEscherichia coli
mini-Loop 1ActiveFaecalibacterium prausnitzii
FMN-bindingActiveRuminococcus gnavus

The catalytic mechanism of bacterial GUS enzymes involves specific molecular interactions within the active site. The carboxylate group of the glucuronic acid substrate interacts with key amino acid residues, such as asparagine (N578) and lysine (K580), as well as a highly conserved tyrosine residue (Y486) in E. coli GUS. acs.orgnih.gov This interaction is crucial for the hydrolysis of the glycosidic bond. The aromatic scaffold of certain inhibitors has been shown to engage in a π–π stacking interaction with this conserved tyrosine, highlighting its importance in substrate and inhibitor binding. acs.org The catalytic process involves the formation of a glycosyl-enzyme intermediate, which can be intercepted by specific inhibitors. acs.orgnih.govacs.org

Contribution of Gut Microbial β-Glucuronidase to Estrogen Reactivation (Estrobolome Concept)

Comparative Metabolism with Other Estrogen Conjugates

The metabolism of estradiol 3-glucuronide can be better understood by comparing it with its positional isomer, estradiol 17β-glucuronide.

This compound and estradiol 17β-glucuronide are the two primary glucuronide conjugates of estradiol. While both are formed in the liver via UDP-glucuronosyltransferase and are more water-soluble than estradiol, their metabolic handling and physiological significance can differ. wikipedia.orgwikipedia.org For instance, after oral administration of estradiol, a significant portion is converted into both estradiol glucuronide and estrone glucuronide. wikipedia.org

Studies in swine have shown that the absorption of estradiol 17β-glucuronide from the intestine is dependent on its hydrolysis to the free estrogen. oup.comnih.gov Following instillation into the intestine, the predominant metabolites found in the portal venous plasma were the monoglucuronides of both estrone and estradiol. oup.comnih.gov The presence of estrone glucuronide indicates that after the cleavage of the glucuronic acid from the C-17 position of estradiol 17β-glucuronide, the resulting estradiol is oxidized to estrone, which is then re-conjugated. oup.comnih.gov This suggests a dynamic process of deconjugation, interconversion of estrogens, and reconjugation occurring within the intestinal mucosa. nih.gov

Gut microbial GUS enzymes have demonstrated the ability to deconjugate both estrone-3-glucuronide and estradiol-17-glucuronide, indicating that both isomers are substrates for these enzymes and can contribute to the pool of reactivated estrogens in the body. zrtlab.comnih.govnoaa.govresearchgate.net

Comparison of Estradiol Glucuronide Isomers

FeatureThis compoundEstradiol 17β-Glucuronide
Site of GlucuronidationC3 hydroxyl groupC17 hydroxyl group
FormationLiver, via UDP-glucuronosyltransferaseLiver, via UDP-glucuronosyltransferase
DeconjugationSubject to deconjugation by β-glucuronidaseSubject to deconjugation by β-glucuronidase
Metabolic Fate in GutDeconjugated to estradiol, which can be reabsorbed or further metabolized.Deconjugated to estradiol, which can be oxidized to estrone and then reconjugated.

Estrogen Sulfates (e.g., Estradiol 3-Sulfate)

In the broader context of estrogen metabolism, both glucuronidation and sulfation are major conjugation pathways that inactivate 17β-estradiol (E2) and facilitate its excretion researchgate.netresearchgate.net. While glucuronidation can occur at either the 3 or 17β hydroxyl group of estradiol, sulfation predominantly happens at the 3-phenolic group researchgate.netoup.com. The resulting conjugates, such as this compound and Estradiol 3-Sulfate, are more water-soluble than the parent hormone, aiding their elimination from the body wikipedia.orgusda.gov.

In human renal tissue, Estradiol 3-Sulfate is a major metabolite formed from estradiol, alongside Estradiol 17-Glucuronide, while this compound is typically formed in minor quantities in this tissue nih.gov. Circulating levels of estrogen conjugates are significant, with sulfates generally being the most abundant, followed by glucuronides oup.com. These conjugated forms are not significant ligands for estrogen receptors and are thus considered biologically inactive in their conjugated state researchgate.netoup.com.

Interconversion Pathways

The metabolic pathways of estrogens involve significant interconversion between active and inactive forms. Conjugated estrogens, like this compound, can be deconjugated back to their active parent form, estradiol researchgate.netwikipedia.org. This reactivation is catalyzed by the β-glucuronidase enzyme, which is expressed in various tissues, including the mammary gland wikipedia.org. This process suggests that the large circulating pool of estrogen glucuronides and sulfates can act as a reservoir, extending the biological presence of active estrogens wikipedia.org.

The formation of this compound itself is a key inactivating pathway oup.com. The primary enzyme responsible for the specific formation of this compound in the human liver is UDP-glucuronosyltransferase 1A1 (UGT1A1) oup.comnih.gov. In contrast, the formation of Estradiol 17-Glucuronide is catalyzed mainly by UGT2B7 oup.comnih.gov. The balance between the activities of conjugating enzymes (like UGTs and sulfotransferases) and deconjugating enzymes (like β-glucuronidase and sulfatase) is a critical factor in regulating the levels of active estrogen within specific tissues researchgate.net.

Modulation of Estradiol 3-Glucuronidation

The rate of this compound formation, a key step in the inactivation and clearance of estradiol, is not static. It can be significantly altered by various endogenous and exogenous compounds. This modulation primarily targets the UGT1A1 enzyme, which exhibits complex kinetic behaviors, including activation and inhibition nih.gov.

Endogenous Modulators

The activity of the UGT1A1 enzyme, and thus the rate of estradiol 3-glucuronidation, can be influenced by other endogenous compounds. UGT1A1 is the same enzyme responsible for bilirubin glucuronidation, an essential step for bilirubin's elimination nih.gov. Bilirubin itself acts as a weak competitive inhibitor of estradiol 3-glucuronidation nih.gov.

Furthermore, other estrogens can modulate the process. For instance, 17alpha-ethynylestradiol (a synthetic estrogen) displays a mixed effect, stimulating estradiol 3-glucuronidation at low concentrations and inhibiting it at higher concentrations nih.govresearchgate.net. This complex interaction, where the substrate estradiol itself can stimulate its own glucuronidation (homotropic activation), highlights the intricate regulation of UGT1A1 activity oup.comnih.gov. The interaction of various substrates and inhibitors at the active site of UGT1A1 can lead to either activation or competitive inhibition, depending on the specific compounds and their concentrations nih.gov.

Xenobiotic and Phytoestrogen Modulation (e.g., Isoflavones)

Compounds foreign to the body (xenobiotics), including naturally occurring phytoestrogens found in plants, can significantly modulate the glucuronidation of estradiol. Isoflavones, which are abundant in soy products, have been a particular focus of research due to their ability to alter the metabolic clearance of estradiol oup.comnih.gov.

Stimulation by Daidzein and Related Compounds

The soy isoflavone daidzein has been shown to markedly stimulate the 3-glucuronidation of estradiol in human liver microsomes oup.comnih.gov. This is a form of heterotropic activation, where a compound structurally different from the substrate enhances the enzyme's activity nih.gov. The stimulation of UGT1A1 by daidzein enhances the metabolic clearance of estradiol oup.comnih.gov. This effect is not limited to daidzein; its metabolites and related compounds also exhibit similar stimulatory behavior oup.comnih.gov. At certain concentrations, daidzein can increase the rate of estradiol 3-glucuronidation before showing inhibitory effects at higher concentrations nih.gov.

The table below summarizes the stimulatory effects of daidzein and related compounds on the formation of this compound.

CompoundEffect on Estradiol 3-GlucuronidationReference
Daidzein Stimulation oup.comnih.govnih.gov
Equol (Daidzein metabolite)Stimulation oup.comnih.gov
3'-Hydroxy-daidzein (Daidzein metabolite)Stimulation oup.comnih.gov
6-Hydroxy-daidzein (Daidzein metabolite)Stimulation oup.comnih.gov
Formononetin Stimulation oup.comnih.gov
Glycitein Stimulation oup.comnih.gov
Inhibition by Genistein and Related Compounds

In contrast to daidzein, the isoflavone genistein acts as an inhibitor of estradiol 3-glucuronidation oup.comnih.gov. This inhibitory action reduces the rate at which estradiol is converted to this compound, thereby potentially decreasing its metabolic clearance. The flavonoid tangeretin has been identified as a particularly potent inhibitor of this metabolic pathway nih.gov. Biochanin A, another isoflavone, behaves similarly to genistein by inhibiting the formation of this compound oup.comnih.gov. It is noteworthy that these isoflavones specifically affect 3-glucuronidation, while the 17-glucuronidation of estradiol remains largely unaffected by either daidzein or genistein oup.comnih.gov.

The table below summarizes the inhibitory effects of genistein and related compounds on the formation of this compound.

CompoundEffect on Estradiol 3-GlucuronidationReference
Genistein Inhibition oup.comnih.gov
Biochanin A Inhibition oup.comnih.gov
Tangeretin Potent Inhibition nih.gov
Naringenin Inhibition (of Estradiol-17-glucuronidation) nih.gov
Bilirubin Weak Competitive Inhibition nih.gov

Effects of Organic Solvents on In Vitro Glucuronidation Kinetics

The kinetics of in vitro glucuronidation of estradiol, a critical process in its metabolism, can be significantly influenced by the presence of organic solvents commonly used in experimental assays. nih.gov Research into the effects of these solvents is crucial for the accurate assessment of xenobiotic and drug metabolism involving uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes. nih.gov Studies have systematically evaluated the impact of solvents such as dimethyl sulfoxide (DMSO), methanol, ethanol, and acetonitrile on the glucuronidation of 17β-estradiol at its C3 and C17 positions. nih.govresearchgate.net

In studies utilizing human liver microsomes (HLM), it has been demonstrated that methanol, ethanol, and acetonitrile can substantially alter the kinetics of estradiol glucuronidation. nih.govresearchgate.net These alterations are characterized by significant increases in the maximum velocity (Vmax) and maximum clearance (CLmax) of the reaction. nih.govresearchgate.net Specifically, Vmax values were observed to increase by up to 2.6-fold, while CLmax values saw an increase of up to 2.8-fold in the presence of these solvents. nih.govresearchgate.net

The interactive table below summarizes the observed changes in the kinetic parameters for estradiol glucuronidation in human liver microsomes in the presence of different organic solvents.

Organic SolventMaximum Fold Increase in VmaxMaximum Fold Increase in CLmax
MethanolUp to 2.6Up to 2.8
EthanolUp to 2.6Up to 2.8
AcetonitrileUp to 2.6Up to 2.8

This data is based on findings from studies on human liver microsomes. nih.govresearchgate.net

These kinetic changes are attributed to the enhanced metabolic activities of specific UGT isoforms, primarily UGT1A1 and UGT2B7, which are responsible for glucuronidation at different positions on the estradiol molecule. nih.govresearchgate.net The effects of the organic solvents have been shown to be specific to the position of glucuronidation, the particular UGT isozyme involved, and the solvent itself. nih.govresearchgate.net For instance, ethanol and acetonitrile have a more pronounced tendency to modify the glucuronidation activity of estradiol in animal liver microsomes. nih.gov

In contrast to methanol, ethanol, and acetonitrile, DMSO has been identified as the most suitable solvent for such in vitro studies due to its minimal influence on the estradiol glucuronidation process. nih.govresearchgate.net This highlights the critical importance of careful solvent selection in experimental design to ensure the accuracy of metabolic assessments for new chemical entities. nih.gov The concentration of organic solvents in incubation mixtures is typically limited, often to 1%, to minimize these effects. nih.gov

The differential effects of organic solvents underscore the complexity of in vitro enzyme kinetics and the necessity of validating experimental conditions to obtain reliable and translatable results. nih.gov

Transport and Disposition of Estradiol 3 Glucuronide

Efflux Transport Mechanisms

Efflux transporters are responsible for actively pumping substrates out of cells. In the context of Estradiol (B170435) 3-glucuronide, these transporters are primarily located on the apical membrane of polarized cells (e.g., hepatocytes, enterocytes), where they mediate excretion into bile or the intestinal lumen, or on the basolateral membrane, where they facilitate efflux into the bloodstream.

Several members of the Multidrug Resistance-associated Protein (MRP) family, which are part of the ABC transporter superfamily, have been identified as key players in the efflux of Estradiol 3-glucuronide.

MRP2 (ABCC2): This transporter is a significant contributor to the efflux of E2-3G. Located on the apical membrane of hepatocytes, MRP2 mediates the biliary excretion of E2-3G from the liver into the bile. Studies using recombinant human transporters have shown that MRP2 transports E2-3G, although with relatively low affinity, as indicated by high Michaelis-Menten constant (Km) values, reported to be between 180 and 790 μM. Research on rat Mrp2 determined a transport S50 (substrate concentration at half-maximal velocity) of 55.7 µM and a Vmax of 326 pmol/mg/min. The transport of E2-3G by MRP2 does not exhibit the cooperative kinetics that is characteristic of its regioisomer, estradiol 17-glucuronide.

MRP3 (ABCC3): In contrast to MRP2, MRP3 is localized on the basolateral membrane of hepatocytes and enterocytes. It transports substrates from these cells into the blood, thereby contributing to systemic exposure. MRP3 transports E2-3G with a higher affinity than MRP2, exhibiting Km values below 20 μM. One study reported a specific Km value of 18.2 µM for E2-3G transport by MRP3. Due to its higher affinity, MRP3 is considered an efficient transporter for E2-3G, playing a key role in its sinusoidal efflux from the liver.

Other MRPs: Research indicates that MRP4 (ABCC4) does not transport E2-3G at significant rates. Similarly, studies on the closely related compound ethinylestradiol-3-O-glucuronide suggest that MRP1 (ABCC1) is not a primary transporter for this class of conjugates.

Table 1: Kinetic Parameters of this compound (E2-3G) and Related Compounds Transport by MRPs
TransporterSubstrateKinetic Parameter (Km/S50)VmaxSource
Human MRP2E2-3G180 - 790 µMNot Reported
Rat Mrp2E2-3G55.7 µM (S50)326 pmol/mg/min
Human MRP3E2-3G18.2 µMNot Reported
Human MRP2Ethinylestradiol-3-O-glucuronide35.1 µMNot Reported
Human MRP3Ethinylestradiol-3-O-glucuronide9.2 µMNot Reported

Breast Cancer Resistance Protein (BCRP, or ABCG2) is another crucial ABC transporter involved in the efflux of E2-3G. Like MRP2, BCRP is situated on the apical membranes of cells in the liver and intestine. Its function is to limit the systemic absorption of its substrates and facilitate their excretion into bile and the gut lumen. Vesicular transport assays have demonstrated that BCRP actively transports E2-3G, and in screening studies, it exhibited higher transport rates for E2-3G compared to both MRP2 and MRP3.

Uptake Transport Mechanisms

The entry of this compound from the bloodstream into cells, particularly hepatocytes, is a carrier-mediated process facilitated by uptake transporters from the solute carrier (SLC) superfamily.

While the family of Organic Anion Transporters (OATs) is known for transporting a wide range of organic anions, specific research detailing their direct role in the uptake of this compound is less extensive compared to the OATP family. However, the general substrate preferences of these transporters for anionic steroid conjugates suggest a potential, though less characterized, role.

The Organic Anion-Transporting Polypeptide (OATP) family plays a well-documented and critical role in the hepatic uptake of E2-3G from the circulation. These transporters are located on the basolateral (sinusoidal) membrane of hepatocytes.

OATP1B1 (SLCO1B1), OATP1B3 (SLCO1B3), and OATP2B1 (SLCO2B1): All three of these human OATPs have been shown to transport E2-3G. Kinetic studies have determined their respective affinities for this substrate. OATP2B1 demonstrates the highest affinity with a Km of 6.4 μM. OATP1B1 has a Km of 16.0 μM, and OATP1B3 has a Km of 23.8 μM. Consequently, OATP2B1 is considered to have the highest transport efficiency for E2-3G, and at low physiological concentrations, it is the selective transporter for this conjugate.

Table 2: Kinetic Parameters of this compound (E2-3G) Transport by OATPs
TransporterKinetic Parameter (Km)Source
OATP1B116.0 µM
OATP1B323.8 µM
OATP2B16.4 µM

Tissue-Specific Transport Profiles

The expression and polarized localization of these uptake and efflux transporters create tissue-specific pathways for the disposition of this compound.

Liver: The liver is the primary site for the clearance of E2-3G. A process known as vectorial transport describes its movement from blood to bile. This begins with uptake from the sinusoidal blood into hepatocytes, a step mediated by the basolateral transporters OATP1B1, OATP1B3, and OATP2B1. Once inside the hepatocyte, E2-3G can be effluxed in two directions. Apical efflux into the bile is handled by MRP2 and BCRP, leading to elimination from the body. Alternatively, E2-3G can be transported back into the bloodstream via the basolateral efflux pump MRP3.

Intestine: In enterocytes, a similar array of transporters influences the absorption and disposition of E2-3G. Apically located BCRP and MRP2 act as a barrier, pumping the conjugate back into the intestinal lumen, thereby limiting its oral bioavailability. Conversely, the basolateral transporter MRP3 can facilitate the absorption of E2-3G from the enterocyte into the systemic circulation. The uptake transporter OATP2B1 is also expressed in the intestine and may contribute to the initial uptake from the gut lumen.

Kidney: The kidneys represent another route of elimination for estrogen conjugates. Glucuronidation of estrogens occurs within the kidney, and transporters facilitate their excretion into urine. MRP2 is expressed in the apical membrane of renal proximal tubule cells, where it can mediate the secretion of E2-3G into the tubular fluid for urinary excretion.

Hepatic Transport and Biliary Excretion

The liver plays a central role in the clearance of E2-3G from the bloodstream and its subsequent excretion into bile. This process, known as vectorial transport, involves a coordinated effort between uptake transporters on the basolateral (sinusoidal) membrane of hepatocytes and efflux transporters on the apical (canalicular) membrane.

Hepatic Uptake: E2-3G is taken up from the blood into hepatocytes by members of the Organic Anion Transporting Polypeptide (OATP) family. Specifically, research has identified OATP1B1, OATP1B3, and OATP2B1 as the primary transporters responsible for this uptake. OATP2B1 demonstrates the highest transport efficiency for E2-3G. At lower physiological concentrations, E2-3G is selectively transported by OATP2B1.

Biliary Efflux: Once inside the hepatocyte, E2-3G is actively transported across the canalicular membrane into the bile for elimination. This efflux is mediated by ATP-binding cassette (ABC) transporters. The key transporters identified for E2-3G are Multidrug Resistance-Associated Protein 2 (MRP2, also known as ABCC2) and Breast Cancer Resistance Protein (BCRP, also known as ABCG2). nih.gov Studies using membrane vesicles have confirmed that E2-3G is a substrate for MRP2. nih.gov While its regioisomer, estradiol 17-glucuronide, can activate an allosteric site on MRP2 to enhance its own transport, E2-3G acts as a substrate but does not activate this allosteric site. nih.gov BCRP has been shown to transport E2-3G at rates significantly higher than other estrogen conjugates. nih.gov

The combined action of basolateral OATP transporters for uptake and apical MRP2/BCRP transporters for efflux constitutes an efficient pathway for the hepatic vectorial transport of E2-3G from the blood into the bile.

Kinetic Parameters of this compound Hepatic Transport
TransporterLocationFunctionKinetic Parameter (Km, µM)
OATP1B1BasolateralUptake16.0
OATP1B3BasolateralUptake23.8
OATP2B1BasolateralUptake6.4
MRP2ApicalEfflux55.7 (S50)
BCRPApicalEffluxHigh-rate transporter

Renal Transport and Urinary Excretion

Urinary excretion is a significant route for the elimination of E2-3G from the body. wikipedia.org The process involves the secretion of E2-3G from the peritubular blood into the tubular fluid by transporters located in the renal proximal tubules.

While the precise contribution of each renal transporter has not been fully elucidated in vivo, in vitro studies have identified several key efflux transporters that are expressed in the kidney and are responsible for transporting E2-3G. These belong to the same family of ABC transporters that mediate biliary excretion. MRP2 and BCRP are expressed on the apical membrane of renal proximal tubule cells, positioning them to mediate the secretion of substrates directly into the urine. nih.govmdpi.com

Studies using vesicular transport assays have demonstrated that E2-3G is a substrate for MRP2, MRP3, and BCRP. nih.gov BCRP, in particular, transports E2-3G at a high rate. nih.gov MRP3 is also capable of transporting E2-3G, exhibiting high affinity for the compound. nih.gov The presence and function of these transporters in the kidney strongly suggest their involvement in the active tubular secretion of E2-3G from the blood into the urine, contributing to its renal clearance.

Intestinal Transport

Estradiol can be conjugated to form E2-3G directly within the epithelial cells of the intestine (enterocytes). nih.gov The subsequent transport of this conjugate plays a critical role in its presystemic elimination, limiting the amount of estradiol that reaches systemic circulation after oral exposure.

The intestinal disposition of E2-3G is primarily governed by apical efflux transporters, which actively pump the conjugate back into the intestinal lumen after its formation within the enterocyte. The main transporters involved in this process are MRP2 and BCRP. nih.govmdpi.com These transporters are highly expressed on the brush border membrane of intestinal cells. mdpi.comnih.gov

By transporting E2-3G out of the enterocyte and into the gut lumen, MRP2 and BCRP reduce the net absorption of the conjugate. nih.govnih.gov This intestinal efflux is a key mechanism that contributes to the extensive first-pass metabolism of estradiol. In some cases, the absorption of estrogen glucuronides may also be limited by the rate of their hydrolysis back to the parent estrogen by enzymes in the gut. nih.gov

Biological and Molecular Interactions of Estradiol 3 Glucuronide in Research Models

Estrogen Receptor Interactions and Ligand Activity

The interaction of Estradiol (B170435) 3-Glucuronide with classical nuclear estrogen receptors (ERs) is significantly attenuated compared to unconjugated estradiol. This is attributed to the addition of the bulky, polar glucuronide group, which sterically hinders the molecule's ability to fit into the hydrophobic ligand-binding pocket of the estrogen receptor. uthscsa.edu

In vitro studies measuring the relative binding affinity (RBA) of Estradiol 3-Glucuronide for estrogen receptors demonstrate a substantially lower affinity than estradiol. wikipedia.orgwikipedia.org Competitive ligand binding assays, which assess the ability of a compound to displace radiolabeled estradiol from the receptor, show that the affinity of E2-3G is a small fraction of that of estradiol, which is the benchmark ligand with an RBA of 100%. wikipedia.orgnih.gov

The relative binding affinity for the estrogen receptor alpha (ERα) is reported to be approximately 0.0079% to 0.02% of that of estradiol. wikipedia.orgwikipedia.org Its relative estrogenic potency, a measure of its ability to induce an estrogenic response in a reporter gene assay, is also very low, at around 0.09% compared to estradiol. wikipedia.org This low potency is a direct consequence of its poor binding affinity. wikipedia.org

Table 1: In Vitro Estrogen Receptor Affinity and Potency of this compound Relative to Estradiol

Compound Receptor Relative Binding Affinity (RBA) (%) Relative Estrogenic Potency (REP) (%)
Estradiol (E2) ERα / ERβ 100 100

| This compound (E2-3G) | ERα | 0.0079 - 0.02 wikipedia.orgwikipedia.org | 0.09 wikipedia.org |

Note: RBA values are determined from in vitro displacement assays. REP is calculated from half-maximal effective concentrations in reporter gene assays. wikipedia.org

Due to its extremely low binding affinity for estrogen receptors, this compound possesses very weak direct estrogenic activity in vitro. wikipedia.org However, it can exert estrogenic effects indirectly in biological systems that express the enzyme β-glucuronidase. wikipedia.org This enzyme can hydrolyze the glucuronide conjugate, releasing free estradiol which is then able to bind to and activate estrogen receptors. wikipedia.org Therefore, the observed estrogenic activity of E2-3G in certain in vitro models may be attributable to its conversion back to the potent estradiol. There is limited evidence from the provided research to suggest any significant anti-estrogenic effects.

Non-Canonical Receptor and Signaling Pathway Interactions

Beyond the classical estrogen receptors, this compound has been shown to interact with other receptor systems, most notably the Toll-like Receptor 4 (TLR4), an important component of the innate immune system. nih.gov

Research has identified certain steroid hormone glucuronide metabolites as novel signaling molecules that can activate the TLR4 receptor complex. nih.gov

Computational docking simulations predict that this compound can bind to the myeloid differentiation factor 2 (MD-2) component of the TLR4 receptor complex. nih.gov These in silico models show that E2-3G, along with unconjugated estradiol and other metabolites, docks with MD-2. nih.gov The binding interactions of E2-3G with MD-2 were observed to be altered when the docking simulation was performed after pre-docking with (+)-naloxone, a known TLR4 signaling inhibitor, further suggesting a specific interaction within the MD-2 pocket. nih.gov

While in silico studies can predict binding, they cannot determine whether the compound acts as an agonist or antagonist. nih.gov To clarify this, in vitro experiments were conducted using a human embryonic kidney (HEK) cell line transfected with TLR4, its necessary co-signaling molecules, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. nih.govnih.gov

These studies revealed that this compound functions as a TLR4 agonist. nih.gov Unlike unconjugated estradiol, which caused a significant decrease in reporter gene expression, E2-3G was shown to significantly increase the production of the reporter gene product. nih.gov This result is indicative of TLR4 agonism, demonstrating that the glucuronide metabolite, but not its parent hormone, can activate the TLR4 signaling pathway. nih.gov

Table 2: In Vitro TLR4 Activation by Estradiol and its Metabolites

Compound Predicted MD-2 Docking (in silico) TLR4 Agonist Activity (in vitro Reporter Assay)
Estradiol (E2) Yes nih.gov No (decreased reporter gene expression) nih.gov
This compound (E2-3G) Yes nih.gov Yes (increased reporter gene product) nih.gov
Estradiol 17-Glucuronide (E2-17G) Yes nih.gov Yes (increased reporter gene product) nih.gov
Corticosterone Yes nih.gov No nih.gov

Interaction with Toll-like Receptor 4 (TLR4)

In vivo Implications in Pain Enhancement (Non-Clinical Models)

In non-clinical research, this compound (E2-3G) has been identified as an active signaling molecule capable of enhancing pain. nih.gov Unlike its parent compound, estradiol, which does not produce pain enhancement when administered directly into the central nervous system, E2-3G has been shown to induce tactile allodynia, a state of heightened sensitivity to touch. nih.gov

Research utilizing in vivo models has demonstrated that the administration of E2-3G can lead to pain-like behaviors. nih.gov Studies involving the intrathecal injection of E2-3G over the lumbar enlargement in rats resulted in measurable allodynia. nih.gov This effect is not believed to be mediated by traditional estrogen receptors, as E2-3G is not thought to possess activity at these sites. nih.gov Instead, the pain-enhancing effects of E2-3G are linked to the activation of the innate immune receptor, Toll-like receptor 4 (TLR4). nih.gov The pro-nociceptive effects of E2-3G were blocked by the administration of a TLR4 antagonist, providing evidence for the involvement of this specific signaling pathway. nih.gov

These findings suggest that the metabolic conversion of estradiol to its glucuronidated metabolites may be a key factor in certain pain conditions. nih.gov The presence of E2-3G has been confirmed in brain tissue homogenates, indicating it can access the central nervous system where it may exert these effects. nih.gov This line of research has implications for understanding chronic pain conditions that have a higher prevalence in females, such as migraines, where pain episodes may correlate with periods of high estradiol metabolism. nih.gov

Table 1: In vivo Effects of Intrathecally Administered this compound on Pain Sensitivity

Compound Administered Observed Effect Proposed Mechanism of Action Antagonist Blockade
This compound Enhanced tactile sensitivity (allodynia) Toll-like receptor 4 (TLR4) agonism Pain enhancement blocked by a TLR4 antagonist (Lipopolysaccharide from Rhodobacter sphaeroides)

Role as a Metabolite in Endogenous Signaling Cascades

This compound is a major endogenous metabolite of estradiol, the primary and most potent estrogen in the body. wikipedia.org It is formed in the liver through a process called glucuronidation, where UDP-glucuronosyltransferase enzymes (specifically UGT1A1 and to a lesser extent, UGT1A3) attach a glucuronic acid moiety to the estradiol molecule at the C3 position. wikipedia.orgnih.gov This conjugation significantly increases the water solubility of estradiol, which is a crucial step for facilitating its excretion from the body via urine and bile. wikipedia.org

While often viewed as an inactive waste product destined for elimination, E2-3G participates in several important biological processes. It is a known substrate for transport proteins such as the multidrug resistance-associated protein 2 (Mrp2), which actively pumps it out of cells, contributing to its clearance. nih.gov The interaction between E2-3G and its regioisomer, Estradiol 17-Glucuronide, at the Mrp2 transporter is complex; E2-3G can competitively inhibit the transport of Estradiol 17-Glucuronide. nih.gov

Furthermore, the glucuronidation of estradiol is not necessarily a terminal event. In tissues that express the enzyme β-glucuronidase, such as the mammary gland, this compound can be deconjugated, converting it back into the highly active estradiol. wikipedia.org This local reactivation of estradiol from its glucuronide conjugate suggests that E2-3G can act as a circulating reservoir that contributes to estrogenic activity in specific tissues. wikipedia.org As detailed in the previous section, E2-3G also functions as a direct signaling molecule by activating TLR4, thereby initiating an inflammatory signaling cascade that can lead to pain enhancement. nih.gov This demonstrates that E2-3G is not merely an inactive metabolite but can play a distinct role in endogenous signaling, separate from the classical estrogen receptor pathways. nih.gov

Table 2: Metabolic and Signaling Profile of this compound

Process Description Key Proteins/Enzymes Involved Biological Significance
Formation Conjugation of estradiol with glucuronic acid. wikipedia.orgnih.gov UDP-glucuronosyltransferase (UGT1A1, UGT1A3) Increases water solubility for excretion. wikipedia.org
Transport Active transport out of cells. nih.gov Multidrug resistance-associated protein 2 (Mrp2) Facilitates biliary and urinary elimination. nih.gov
Deconjugation Conversion back to free estradiol. wikipedia.org β-glucuronidase Local reactivation of estrogen signaling in target tissues. wikipedia.org

| Signaling | Direct activation of a signaling pathway. nih.gov | Toll-like receptor 4 (TLR4) | Initiation of inflammatory and pain responses. nih.gov |

Table of Compounds Mentioned

Compound Name
This compound (E2-3G)
Estradiol
Estradiol 17-Glucuronide
Glucuronic acid

Analytical Methodologies for Estradiol 3 Glucuronide Research

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of estradiol (B170435) 3-glucuronide. This powerful technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it ideal for complex biological matrices.

The development of robust LC-MS/MS methods is crucial for the accurate quantification of estradiol 3-glucuronide. These methods are validated to ensure they meet stringent criteria for linearity, accuracy, precision, and sensitivity.

A key aspect of method development involves sample preparation to remove interfering substances from the biological matrix. Techniques such as protein precipitation and solid-phase extraction (SPE) are commonly used. For instance, a method for quantifying 15 different steroid hormone glucuronides, including this compound, in human urine involved protein precipitation followed by SPE. nih.gov Internal standards are incorporated to correct for any loss of the analyte during sample preparation and analysis. nih.gov

The specificity of LC-MS/MS allows for the simultaneous quantification of multiple steroid hormones and their metabolites. uliege.benih.gov Derivatization, such as with dansyl chloride, can be employed to enhance the ionization efficiency and sensitivity of estrogens, which often ionize poorly in their native form. nih.govnih.govbiorxiv.org

Validation studies demonstrate the reliability of these methods. For example, one validated method showed good linearity with a correlation coefficient (R²) of ≥0.99 and recoveries ranging from 89.6% to 113.8%. nih.gov The lower limits of quantification (LLOQs) are established to ensure the method is sensitive enough for the expected concentrations in biological samples. For a multi-steroid analysis, LLOQs were in the range of 10 - 400 pg/mL depending on the specific steroid. medrxiv.org

Table 1: Validation Parameters for an LC-MS/MS Method for Steroid Glucuronides

ParameterResultReference
Linearity (R²)≥0.99 nih.gov
Recovery89.6% - 113.8% nih.gov
Intra-day and Inter-day Accuracy and Precision<15% nih.gov

LC-MS/MS methods are widely applied to quantify this compound in various biological matrices, providing valuable insights into steroid metabolism.

Urine: Urine is a common matrix for analyzing steroid glucuronides as it is a major route of excretion. A validated LC-MS/MS method was successfully used to measure the concentrations of 15 steroid glucuronides in 67 urine samples from children and adolescents. nih.gov This allows for the study of how steroid conjugation patterns change with age.

Microsomes: Human liver microsomes are used in in-vitro studies to investigate the enzymatic processes of glucuronidation. nih.gov LC-MS/MS can be used to measure the formation of this compound and its isomers by different UDP-glucuronosyltransferase (UGT) enzymes. nih.gov

The direct measurement of glucuronide metabolites by LC-MS/MS is preferred over older methods that required enzymatic hydrolysis before analysis. researchgate.net Direct measurement offers better accuracy, precision, and selectivity, especially for distinguishing between isomers. researchgate.net

A significant challenge in the analysis of estradiol glucuronides is the presence of isomers, such as this compound and estradiol 17-glucuronide. These isomers have the same mass and can be difficult to distinguish by mass spectrometry alone. nih.govthermofisher.com

Liquid chromatography is essential for separating these isomers before they enter the mass spectrometer. nih.govthermofisher.com Different LC columns and mobile phase conditions can be optimized to achieve baseline separation. For example, biphenyl bonded phase columns have shown unique selectivity for aromatic and moderately polar analytes like steroids, improving the resolution of structural isomers. thermofisher.com

Tandem mass spectrometry (MS/MS) can also be used for the relative quantification of isomers, even if they are not fully separated by chromatography. nih.gov By using collision-induced dissociation (CID), the precursor ion of the estradiol glucuronides is fragmented. nih.govnih.gov The resulting product ion spectra can show differences in fragmentation patterns or ion intensities between the isomers. nih.gov For instance, the energy required to cause the neutral loss of the glucuronic acid moiety can differ between this compound and estradiol 17-glucuronide. nih.govnih.gov This difference in fragmentation efficiency can be used to determine the relative percentage of each isomer in a mixture. nih.govnih.gov

Ion Mobility Spectrometry (IMS) Coupled to Mass Spectrometry

Ion mobility spectrometry (IMS) coupled to mass spectrometry (IMS-MS) is an emerging technique that provides an additional dimension of separation based on the size, shape, and charge of an ion. nih.gov This can be particularly useful for separating isomeric compounds that are difficult to resolve by chromatography alone.

IMS has been successfully employed to separate the isomers of estradiol glucuronide. nih.govnih.gov In the gas phase of the IMS instrument, ions are propelled through a drift tube filled with a buffer gas by an electric field. nih.gov Ions with different shapes and sizes will have different mobilities and will arrive at the detector at different times. nih.gov

While the deprotonated ions of this compound and estradiol 17-glucuronide show only a slight difference in their ion-neutral collision cross sections (CCS), making their separation challenging, the formation of adducts can enhance separation. nih.gov

The formation of alkali metal adducts, such as sodium adducts, has been shown to significantly improve the IMS separation of estradiol glucuronide isomers. nih.govnih.gov In positive ion mode, the sodiated dimer adducts of this compound and estradiol 17-glucuronide can be separated sufficiently for quantification. nih.gov Traveling wave ion mobility spectrometry (TWIMS) has been used to achieve this separation, with a reported resolution of 1.23 for the sodiated dimeric adducts in a mixture. nih.gov

The adduction of metal ions can induce conformational changes in the steroid isomers, leading to differences in their drift times. diva-portal.org This approach provides a rapid and sensitive method for isomer discrimination, which is often faster than traditional liquid chromatography methods. nih.gov

Table 2: Analytical Techniques for this compound Isomer Analysis

TechniquePrincipleApplication to Isomer SeparationReference
LC-MS/MSSeparation by liquid chromatography, detection by mass spectrometry.Chromatographic separation of isomers prior to MS detection. Relative quantification by differences in MS/MS fragmentation patterns. nih.govthermofisher.com
IMS-MSSeparation of ions in the gas phase based on size, shape, and charge.Separation of isomers based on differences in ion mobility. Enhanced separation through the formation of alkali metal adducts. nih.govnih.gov

Compound List

Immunoassay Techniques in Research Settings

Immunoassays are common methods for the detection and quantification of steroid conjugates like this compound in research settings due to their sensitivity. nih.gov These techniques rely on the specific binding between an antibody and the target antigen—in this case, this compound or a closely related molecule. researchgate.net Various formats exist, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), and chemiluminescence immunoassay (CIA). nih.govrndsystems.com

However, a significant challenge in using immunoassays for steroid hormone analysis is the potential for cross-reactivity. nih.gov The antibodies developed for these assays may bind to structurally similar molecules, leading to inaccurate measurements. For instance, an antibody intended for estradiol (E2) has been shown to have notable cross-reactivity with this compound (14%) and Estradiol 17-Glucuronide (10%). nih.gov Similarly, assays designed to measure estradiol can be affected by the presence of its metabolites, such as estrone and estriol. researchgate.netmendeley.comnih.gov This lack of specificity can be a considerable source of error, potentially compromising the interpretation of research data. mendeley.comresearchgate.net

Despite these limitations, immunoassays offer a sensitive, safe, and reliable alternative to other methods when properly validated. nih.gov For example, a solid-phase chemiluminescence immunoassay developed for the related compound Estrone-3-Glucuronide (E1-3-G) in urine proved to be an accurate and rapid method for monitoring hormone levels. nih.gov

Table 1: Reported Cross-Reactivity in an Estradiol Immunoassay

Interfering Compound Cross-Reactivity (%)
This compound 14%
Estrone 12%
Estradiol 17-Glucuronide 10%

Data sourced from a study on combined liquid and solid-phase extraction to improve enzyme-immunoassay performance. nih.gov

Strategies for Synthesis of Reference Materials for Research

The availability of pure reference materials is a prerequisite for the accurate quantification and validation of analytical methods in research. For this compound, which may not be readily available commercially in the required quantities or purity for all research applications, laboratory synthesis is a critical step.

Enzyme-Assisted Synthesis

Enzyme-assisted synthesis provides a highly specific and efficient method for producing steroid glucuronides, including this compound. nih.gov This technique utilizes the catalytic activity of UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for the glucuronidation of estrogens in the body. nih.govnih.gov

The process typically involves using a rich source of UGT enzymes, such as liver microsomes from rats, which can be induced to have high levels of UGT activity. nih.gov Estradiol is introduced as the substrate (aglycone), and the UGT enzymes catalyze the transfer of a glucuronic acid moiety to it, forming this compound. nih.govresearchgate.net Research has identified that specific UGT isoforms, such as UGT1A3 and UGT2B7, are involved in the preferential glucuronidation of estradiol. nih.gov

This enzymatic method is noted for its high stereoselectivity, often producing a single major conjugate from the parent steroid. nih.gov Following the enzymatic reaction, the synthesized this compound must be purified from the reaction mixture. This is typically achieved through a multi-step process that can include protein precipitation, liquid-liquid extraction, and solid-phase extraction. nih.gov The resulting stereochemically pure steroid glucuronide can then be used as a reference standard in various analytical studies. nih.gov

Sample Preparation Techniques for Analytical Studies

Proper sample preparation is essential to remove interfering substances from biological matrices like plasma, urine, or tissue, ensuring accurate and reliable analytical results. windows.net For this compound, common techniques include protein precipitation and solid-phase extraction.

Protein Precipitation

When analyzing samples such as serum or plasma, the high concentration of proteins can interfere with analytical methods and damage instrumentation like HPLC columns. windows.netsigmaaldrich.com Protein precipitation is a widely used technique to remove these macromolecules. windows.net

The most common approach involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the biological sample. windows.netsigmaaldrich.com Typically, three to four volumes of the organic solvent are added to one volume of the sample. sigmaaldrich.com The addition of the solvent reduces the dielectric constant of the solution, causing the proteins to aggregate and precipitate. windows.net The precipitated proteins can then be separated from the supernatant, which contains the analyte of interest, by centrifugation. windows.netchildrenshospital.org The resulting supernatant can then be further processed or directly analyzed. windows.net Other reagents, such as trichloroacetic acid (TCA) in acetone, can also be effective for protein precipitation. sigmaaldrich.com

Table 2: Common Solvents for Protein Precipitation

Solvent Typical Ratio (Solvent:Sample) Notes
Acetonitrile 3:1 Commonly used for plasma/serum samples. sigmaaldrich.com
Methanol Not specified An alternative water-miscible solvent. sigmaaldrich.com
Acetone (ice-cold) 3:1 Effective for precipitating proteins, leaving many organic-soluble contaminants in solution. sigmaaldrich.com

This table summarizes common approaches used in protein precipitation for sample preparation.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a highly effective and popular chromatographic technique for purifying and concentrating analytes from complex matrices, such as urine or tissue extracts, prior to analysis. nih.govnih.gov It is particularly useful for isolating steroid conjugates like this compound. nih.govnih.gov

The SPE process generally involves four main steps:

Conditioning : The SPE sorbent (e.g., C18-E) is first treated with an organic solvent like methanol or acetone to solvate the functional groups of the sorbent. This is followed by an equilibration step with an aqueous solution (e.g., water) to prepare the sorbent for the sample. nih.govyoutube.com

Loading : The prepared sample (e.g., diluted urine) is loaded onto the SPE cartridge. The analyte of interest, this compound, binds to the sorbent material. nih.govyoutube.com

Washing : The cartridge is washed with a specific solvent mixture (e.g., a low concentration of methanol in water) to remove interfering substances and impurities that are not strongly bound to the sorbent, while the target analyte is retained. nih.govyoutube.com

Elution : A stronger solvent is passed through the cartridge to disrupt the interaction between the analyte and the sorbent, thereby eluting the purified and concentrated this compound for collection and subsequent analysis. nih.govyoutube.com

SPE methods can be optimized by adjusting various parameters, including the type of sorbent, the composition of the wash and elution solvents, and the pH of the sample. nih.gov For instance, in one method to fractionate estrogen metabolites from urine, glucuronide conjugates were collected in the fraction eluted with a 20% methanol in water wash solution. nih.gov This technique offers a cleaner extract compared to simpler methods, improving the accuracy and sensitivity of the final analysis. nih.govyoutube.com

Table 3: Compound Names Mentioned in this Article

Compound Name Abbreviation
This compound E2-3G
Estradiol E2
Estrone-3-Glucuronide E1-3-G
Estradiol 17-Glucuronide -
Estrone -
Estriol -
Trichloroacetic acid TCA
Methanol MeOH

Q & A

Q. What is the primary metabolic and excretory pathway of estradiol 3-glucuronide (E3G) in humans?

E3G is a major phase II metabolite of estradiol, formed via glucuronidation by UDP-glucuronosyltransferases (UGTs) in the liver. It is primarily excreted into bile via multidrug resistance-associated protein 2 (MRP2/ABCC2) . Analytical methods such as enzyme immunoassays (EIAs) with monoclonal antibodies (e.g., 155B3) are commonly used to detect E3G in urine, though cross-reactivity with structurally similar metabolites (e.g., estrone 3-glucuronide) must be accounted for .

Q. Which enzymes are responsible for the glucuronidation of estradiol to form E3G?

UGT1A1 is the primary isoform catalyzing estradiol 3-glucuronidation, as demonstrated by recombinant enzyme assays and relative activity factor (RAF) calculations. This is validated using selective probe substrates like this compound itself, which shows minimal interference from other UGT isoforms (e.g., UGT1A9) .

Q. How can researchers reliably quantify E3G in biological samples?

  • Methodology : Use monoclonal antibody-based EIAs with cross-reactivity profiles to ensure specificity. For example, antibody 155B3 exhibits 100% cross-reactivity with estrone 3-glucuronide and 2% with E3G, necessitating chromatographic separation (e.g., HPLC) prior to immunoassay .
  • Validation : Include controls for matrix effects (e.g., urine dilution) and parallel serum measurements to correlate with systemic hormone levels .

Advanced Research Questions

Q. What experimental approaches are used to characterize E3G transport kinetics by MRP2?

  • Membrane Vesicle Assays : Inside-out membrane vesicles expressing MRP2 are incubated with E3G and ATP to measure ATP-dependent transport. Kinetic parameters (e.g., Km, Vmax) are derived using radiolabeled or fluorescent probes .
  • Inhibitor Studies : Co-incubation with MRP2 inhibitors (e.g., MK571) confirms transporter specificity. Notably, E3G does not activate MRP2’s allosteric site, unlike estradiol 17-glucuronide (E17G), which enhances transport of other substrates .

Q. How do structural differences between E3G and E17G affect their interaction with transport proteins?

E17G binds both the substrate and allosteric sites of MRP2, inducing positive cooperativity for other substrates. In contrast, E3G is solely a competitive substrate without allosteric activation. This distinction is critical for interpreting drug-drug interactions in cholestasis models .

Q. What are the challenges in modeling E3G’s tissue distribution and clearance in vivo?

  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate hepatobiliary transport parameters (e.g., MRP2 expression levels) and enzyme kinetics (UGT1A1 activity).
  • In Vitro-In Vivo Extrapolation (IVIVE) : Account for interindividual variability in UGT1A1 expression, particularly in populations with genetic polymorphisms (e.g., UGT1A1*28) .

Q. How can researchers resolve discrepancies in UGT1A1 activity between recombinant systems and human liver microsomes (HLMs)?

Recombinant UGT1A1 may show higher expression but similar catalytic efficiency to HLMs for E3G. Discrepancies arise from protein-protein interactions in HLMs (e.g., heterodimerization) or matrix effects during Western blotting. Validate activity using multiple substrates and orthogonal methods (e.g., LC-MS/MS) .

Data Contradictions and Resolution

Q. Why do some studies report conflicting Km values for MRP2-mediated E3G transport?

Variations in experimental systems (e.g., membrane vesicle sources, ATP concentrations) and substrate purity can alter kinetic measurements. Standardize assays using reference compounds (e.g., estradiol 17-glucuronide for MRP2) and validate with inhibitors .

Q. How do cross-reactivity issues in immunoassays impact E3G quantification in population studies?

Antibodies like 155B3 cross-react with estrone conjugates, leading to overestimation of E3G. Mitigate this by pre-treating samples with hydrolysis (e.g., β-glucuronidase) or using mass spectrometry (LC-MS/MS) for unambiguous identification .

Methodological Best Practices

Q. What quality controls are essential for E3G transport studies?

  • Negative Controls : Use vesicles lacking MRP2 or ATP-free buffers to confirm transporter specificity.
  • Positive Controls : Include known MRP2 substrates (e.g., estradiol 17-glucuronide) to validate system functionality .

Q. How should researchers handle E3G’s instability in biological matrices?

Store samples at -80°C with protease/phosphatase inhibitors. Avoid freeze-thaw cycles and analyze within 30 days to prevent degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.